2,3-Butanedione
2,3-Butanedione
Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80 °F. Less dense than water. Vapors heavier than air.
Butane-2,3-dione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3. It is a metabolite produced during the malolactic fermentation. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite.
Diacetyl is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-Butanedione is a natural product found in Zea mays, Helianthus tuberosus, and other organisms with data available.
Diacetyl is a natural by-product of secondary or malolactic fermentation. It is a vicinal diketone (two C=O groups, side-by-side) with the molecular formula C4H6O2. Carrier of aroma of butter, vinegar, coffee, and other foods. Beer sometimes undergoes a diacetyl rest, which entails waiting two or three days after fermentation is complete, to allow the yeast to absorb the diacetyl it produced earlier in the fermentation cycle. The makers of some wines, such as chardonnay, deliberately promote the production of diacetyl because of the feel and flavors it imparts.
Diacetyl is a metabolite found in or produced by Saccharomyces cerevisiae.
Carrier of aroma of butter, vinegar, coffee, and other foods.
Butane-2,3-dione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3. It is a metabolite produced during the malolactic fermentation. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite.
Diacetyl is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-Butanedione is a natural product found in Zea mays, Helianthus tuberosus, and other organisms with data available.
Diacetyl is a natural by-product of secondary or malolactic fermentation. It is a vicinal diketone (two C=O groups, side-by-side) with the molecular formula C4H6O2. Carrier of aroma of butter, vinegar, coffee, and other foods. Beer sometimes undergoes a diacetyl rest, which entails waiting two or three days after fermentation is complete, to allow the yeast to absorb the diacetyl it produced earlier in the fermentation cycle. The makers of some wines, such as chardonnay, deliberately promote the production of diacetyl because of the feel and flavors it imparts.
Diacetyl is a metabolite found in or produced by Saccharomyces cerevisiae.
Carrier of aroma of butter, vinegar, coffee, and other foods.
Brand Name:
Vulcanchem
CAS No.:
431-03-8
VCID:
VC21184234
InChI:
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3
SMILES:
CC(=O)C(=O)C
Molecular Formula:
C4H6O2
CH3COCOCH3
C4H6O2
CH3COCOCH3
C4H6O2
Molecular Weight:
86.09 g/mol
2,3-Butanedione
CAS No.: 431-03-8
Cat. No.: VC21184234
Molecular Formula: C4H6O2
CH3COCOCH3
C4H6O2
Molecular Weight: 86.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80 °F. Less dense than water. Vapors heavier than air. Butane-2,3-dione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3. It is a metabolite produced during the malolactic fermentation. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. Diacetyl is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 2,3-Butanedione is a natural product found in Zea mays, Helianthus tuberosus, and other organisms with data available. Diacetyl is a natural by-product of secondary or malolactic fermentation. It is a vicinal diketone (two C=O groups, side-by-side) with the molecular formula C4H6O2. Carrier of aroma of butter, vinegar, coffee, and other foods. Beer sometimes undergoes a diacetyl rest, which entails waiting two or three days after fermentation is complete, to allow the yeast to absorb the diacetyl it produced earlier in the fermentation cycle. The makers of some wines, such as chardonnay, deliberately promote the production of diacetyl because of the feel and flavors it imparts. Diacetyl is a metabolite found in or produced by Saccharomyces cerevisiae. Carrier of aroma of butter, vinegar, coffee, and other foods. |
|---|---|
| CAS No. | 431-03-8 |
| Molecular Formula | C4H6O2 CH3COCOCH3 C4H6O2 |
| Molecular Weight | 86.09 g/mol |
| IUPAC Name | butane-2,3-dione |
| Standard InChI | InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3 |
| Standard InChI Key | QSJXEFYPDANLFS-UHFFFAOYSA-N |
| SMILES | CC(=O)C(=O)C |
| Canonical SMILES | CC(=O)C(=O)C |
| Boiling Point | 190 °F at 760 mmHg (NTP, 1992) 87.5 °C 87.00 to 88.00 °C. @ 760.00 mm Hg 88 °C 190 °F |
| Colorform | Greenish-yellow liquid Yellow liquid |
| Flash Point | 80 °F (NTP, 1992) 7 °C (45 °F) - closed cup 80 °F (27 °C) (closed cup) 6 °C c.c. 80 °F |
| Melting Point | 27.7 °F (NTP, 1992) -1.2 °C -2.4 °C 27.7 °F |
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